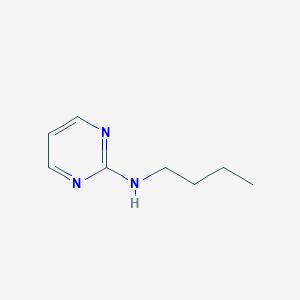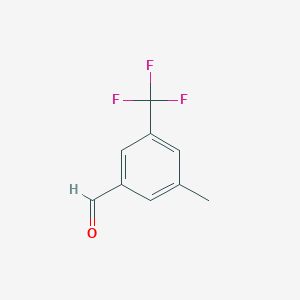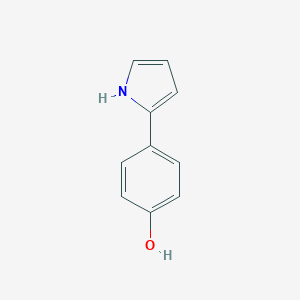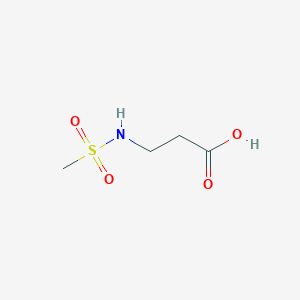![molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-on CAS No. 14523-53-6](/img/structure/B175913.png)
Spiro[4.5]dec-6-en-8-on
Übersicht
Beschreibung
Spiro[4.5]dec-6-en-8-one is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its distinctive arrangement where two rings are connected through a single atom, forming a spiro linkage. The molecular formula of Spiro[4.5]dec-6-en-8-one is C10H14O, and it is known for its applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]dec-6-en-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]dec-6-en-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of para-quinone methides, which react smoothly under mild conditions to form the spirocyclic structure . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Spiro[4.5]dec-6-en-8-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through distillation or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[4.5]dec-6-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic lactones, while reduction can produce spirocyclic alcohols .
Wirkmechanismus
The mechanism of action of Spiro[4.5]dec-6-en-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Acorenone: Another spirocyclic compound with similar structural features.
Iso-Acorenone: A stereoisomer of Acorenone with distinct chemical properties.
Acorenone B: A variant with additional functional groups.
Uniqueness: Spiro[4.5]dec-6-en-8-one is unique due to its specific spirocyclic arrangement and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations and its role in diverse scientific fields highlight its significance compared to similar compounds .
Eigenschaften
IUPAC Name |
spiro[4.5]dec-9-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBFVHJBMGXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162945 | |
| Record name | Spiro(4.5)dec-6-ene-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14523-53-6 | |
| Record name | Spiro(4.5)dec-6-ene-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(4.5)dec-6-ene-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spiro[4.5]dec-6-en-8-one and where is it found?
A1: Spiro[4.5]dec-6-en-8-one is a bicyclic organic compound found in the leaf aqueous extracts of Cnidoscolus aconitifolius []. This plant is a leafy vegetable consumed for its nutritional and medicinal benefits.
Q2: What is the significance of Spiro[4.5]dec-6-en-8-one in Cnidoscolus aconitifolius?
A2: While the specific role of Spiro[4.5]dec-6-en-8-one in Cnidoscolus aconitifolius is not elaborated on in the provided research, its presence was revealed through GC-MS analysis of the leaf extracts []. This analysis identified 42 compounds, suggesting a complex chemical profile that could contribute to the plant's reported biological activities.
Q3: Are there any other natural sources of Spiro[4.5]dec-6-en-8-one?
A3: Yes, besides Cnidoscolus aconitifolius, Spiro[4.5]dec-6-en-8-one, specifically its derivative 6,10-Dimethyl-2-(1-methylethenyl)spiro[4.5]dec-6-en-8-one (also known as solavetivone), has been identified in air-cured Burley tobacco []. It's considered a key flavor component in the essential oils of this tobacco variety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

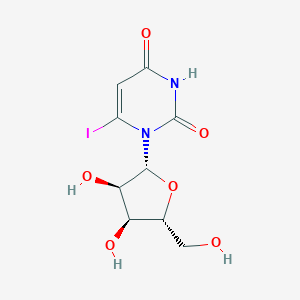
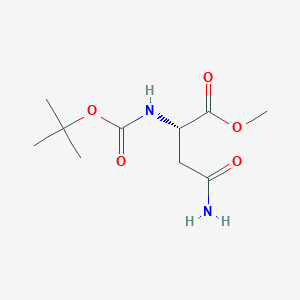

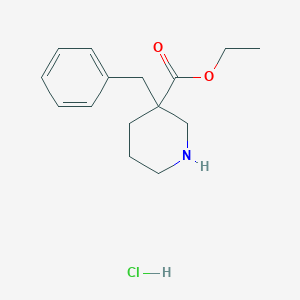
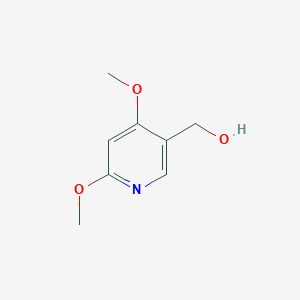
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
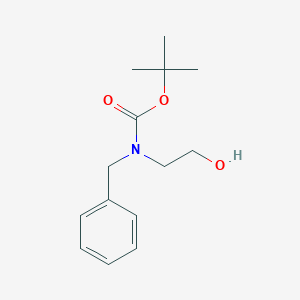

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
